Chlorhexidine

Vue d'ensemble

Description

Gluconate de chlorhexidine: est un agent antimicrobien à large spectre largement utilisé comme antiseptique et désinfectant topique. Il a été développé au milieu du XXe siècle et est depuis devenu une pierre angulaire de la lutte contre les infections, en particulier dans les milieux médicaux et dentaires . Le composé est efficace contre une large gamme de pathogènes, notamment les bactéries, les levures et les virus .

Méthodes De Préparation

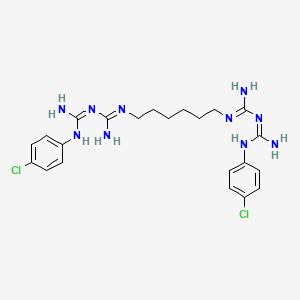

Voies de synthèse et conditions de réaction: Le gluconate de chlorhexidine est synthétisé par un processus en plusieurs étapes impliquant la réaction de la 4-chloroaniline avec la cyanoguanidine pour former un intermédiaire biguanide. Cet intermédiaire est ensuite mis à réagir avec l'hexaméthylènediamine pour produire de la this compound de base. L'étape finale consiste à faire réagir la this compound de base avec l'acide gluconique pour former le gluconate de this compound .

Méthodes de production industrielle: Dans les milieux industriels, la production de gluconate de this compound implique une synthèse à grande échelle utilisant des voies de réaction similaires. Le processus est optimisé pour un rendement et une pureté élevés, avec des mesures de contrôle qualité strictes pour garantir que le produit final répond aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions: Le gluconate de chlorhexidine subit diverses réactions chimiques, notamment :

Oxydation: Le gluconate de this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de produits de dégradation.

Réduction: Le composé peut être réduit, bien que cela soit moins courant dans les applications pratiques.

Substitution: Le gluconate de this compound peut participer à des réactions de substitution, en particulier avec les nucléophiles.

Réactifs et conditions courants:

Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction: Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution: Les nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de produits de dégradation de la this compound, tandis que les réactions de substitution peuvent produire divers dérivés substitués .

Applications de la recherche scientifique

Le gluconate de this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie: Utilisé comme désinfectant en laboratoire pour maintenir des conditions stériles.

Biologie: Employé dans les laboratoires de culture cellulaire et de microbiologie pour prévenir la contamination.

Médecine: Largement utilisé dans les milieux de soins de santé pour l'antisepsie de la peau, les soins bucco-dentaires et les soins des plaies. .

Mécanisme d'action

Le gluconate de this compound exerce ses effets antimicrobiens en perturbant la membrane cellulaire des micro-organismes. La molécule de this compound chargée positivement se lie aux groupes phosphate chargés négativement à la surface de la cellule microbienne, ce qui entraîne une perturbation de l'intégrité de la membrane cellulaire. Cela permet à la this compound de pénétrer dans la cellule, provoquant la précipitation des composants cytoplasmiques et finalement la mort cellulaire . Le composé est efficace contre les bactéries à Gram positif et à Gram négatif, ainsi que contre les levures et les virus .

Applications De Recherche Scientifique

Dental Applications

Chlorhexidine is extensively used in dentistry for its effectiveness in managing oral diseases.

Gingivitis Management

- A systematic review indicated that this compound mouthrinse significantly reduces gingivitis scores after 4 to 6 weeks of use, with an average reduction of 0.21 on the Gingival Index scale compared to placebo groups .

- The reduction in plaque accumulation was also substantial, with this compound showing a standardized mean difference (SMD) of -1.45, indicating a large effect in plaque reduction .

Periodontal Disease

- This compound has been shown to effectively reduce bacterial colonization associated with periodontal diseases, such as Porphyromonas gingivalis and Fusobacterium nucleatum, which are critical in the pathogenesis of periodontitis .

Halitosis Treatment

- Studies have demonstrated this compound's efficacy in reducing halitosis-related bacteria, particularly those residing on the tongue's dorsal surface .

Surgical Applications

This compound is commonly used as a skin disinfectant prior to surgical procedures.

Preoperative Skin Preparation

- Research highlights that this compound-based skin preparations significantly reduce the incidence of surgical site infections compared to other antiseptics .

- A study involving over 32,000 perioperative patients found no anaphylactic reactions related to this compound, suggesting its safety when used appropriately .

Nosocomial Pneumonia Prevention

- In a clinical trial involving heart surgery patients, this compound oral rinse reduced the incidence of nosocomial pneumonia by 52% compared to control treatments . This highlights its role in reducing oropharyngeal bacterial colonization.

Antimicrobial Properties

This compound exhibits remarkable antimicrobial activity against a wide range of pathogens.

Broad-Spectrum Efficacy

- This compound is effective against both gram-positive and gram-negative bacteria, fungi, and some viruses, including enveloped viruses like HIV and influenza .

- It disrupts microbial cell membranes and inhibits DNA synthesis, making it a potent agent for infection control.

Veterinary Applications

This compound is also utilized in veterinary medicine for similar antimicrobial purposes.

Wound Care and Disinfection

- It is employed for cleaning wounds and surgical sites in animals due to its effectiveness in preventing infections .

Adverse Effects and Considerations

While this compound is highly effective, it is essential to consider potential adverse effects.

Side Effects

- Common side effects include tooth staining, altered taste sensation, and mucosal irritation. Long-term use can lead to microbial resistance and allergic reactions in rare cases .

| Application Area | Effectiveness | Considerations |

|---|---|---|

| Dental (Gingivitis) | Reduces gingivitis scores by 0.21 (95% CI) | Potential for tooth staining |

| Surgical Skin Preparation | Reduces surgical site infections | Rare allergic reactions reported |

| Nosocomial Pneumonia Prevention | Decreases pneumonia incidence by 52% in high-risk patients | Requires careful application to avoid resistance |

| Veterinary Wound Care | Effective in preventing infections | Must monitor for potential adverse reactions |

Case Studies

Several case studies have documented the successful application of this compound across various settings:

- A study involving 12 anaphylactic events among perioperative patients found no incidents related to this compound, reinforcing its safety profile when used correctly .

- Another investigation showed significant reductions in bacterial load among heart surgery patients using this compound mouthwash prior to surgery, leading to lower pneumonia rates .

Mécanisme D'action

Chlorhexidine gluconate exerts its antimicrobial effects by disrupting the cell membrane of microorganisms. The positively charged this compound molecule binds to negatively charged phosphate groups on the microbial cell surface, leading to the disruption of the cell membrane integrity. This allows this compound to enter the cell, causing precipitation of cytoplasmic components and ultimately cell death . The compound is effective against both gram-positive and gram-negative bacteria, as well as yeasts and viruses .

Comparaison Avec Des Composés Similaires

Composés similaires:

Povidone iodée: Un autre antiseptique largement utilisé, efficace contre une large gamme de pathogènes.

Chloroxylénol: Un composé aromatique utilisé comme antiseptique et désinfectant.

Digluconate de chlorhexidine: Similaire au gluconate de this compound mais contient deux unités gluconate par molécule, ce qui entraîne des différences de solubilité et d'application.

Unicité: Le gluconate de this compound est unique en sa capacité à se lier à la peau et aux muqueuses, offrant une activité antimicrobienne prolongée. Il est également moins susceptible de provoquer une résistance par rapport aux autres antiseptiques .

Activité Biologique

Chlorhexidine (CHX) is a widely used antiseptic and disinfectant with significant biological activity against a broad spectrum of microorganisms. Its applications span various fields, including dentistry, surgery, and hospital infection control. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and potential adverse effects.

This compound exhibits its antimicrobial properties primarily through disruption of microbial cell membranes. The positively charged this compound molecule interacts with negatively charged phosphate groups on microbial surfaces, leading to:

- Cell Membrane Disruption : This interaction compromises the integrity of the cell membrane, resulting in leakage of intracellular components.

- Cytoplasmic Precipitation : At higher concentrations, this compound causes precipitation of cytoplasmic components, ultimately leading to cell death.

- Bacteriostatic vs. Bactericidal Effects : At low concentrations, this compound is bacteriostatic (inhibiting growth), while at high concentrations, it is bactericidal (killing bacteria) .

Efficacy in Clinical Applications

This compound is particularly effective in oral health and surgical settings. Below are key findings from various studies:

Oral Health

-

Gingivitis Treatment :

- A systematic review indicated that this compound mouthrinse significantly reduces gingivitis scores by an average of 0.21 after 4 to 6 weeks and maintains this effect over six months .

- The reduction in plaque levels was substantial, with a standardized mean difference (SMD) of -1.45 at four to six weeks .

- Microbiome Impact :

Surgical Site Infections (SSI)

- A meta-analysis comparing this compound to povidone-iodine found that this compound significantly reduces the incidence of SSIs. For instance:

Mortality Risk in Hospitalized Patients

A retrospective cohort study involving over 82,000 hospitalized patients assessed the impact of this compound oral care on mortality rates. Key findings included:

- Patients receiving low-level exposure (<300 mg) had an increased risk of death (OR 2.61).

- The risk was particularly pronounced among patients with minor to moderate risk factors for mortality (OR 5.50) .

These findings suggest a complex relationship between this compound use in clinical settings and patient outcomes, necessitating careful consideration before widespread application.

Potential Adverse Effects

While this compound is effective, it can also lead to negative outcomes:

- Tooth Staining : Regular use is associated with increased tooth staining and tartar accumulation .

- Mucosal Irritation : Some patients report irritation or allergic reactions upon exposure to this compound products.

Summary Table of this compound's Biological Activity

Propriétés

Key on ui mechanism of action |

Chlorhexidine’s broad-spectrum antimicrobial effects are due to its ability to disrupt microbial cell membranes. The positively charged chlorhexidine molecule reacts with negatively charged phosphate groups on microbial cell surfaces - this reaction both destroys the integrity of the cell, allowing leakage of intracellular material, and allows chlorhexidine to enter the cell, causing precipitation of cytoplasmic components and ultimately cell death. The specific means of cell death is dependent on the concentration of chlorhexidine - lower concentrations are bacteriostatic and result in leakage of intracellular substances such as potassium and phosphorous, whereas higher concentrations are bactericidal and cause cytoplasmic precipitation. |

|---|---|

Numéro CAS |

55-56-1 |

Formule moléculaire |

C22H30Cl2N10 |

Poids moléculaire |

505.4 g/mol |

Nom IUPAC |

(1E)-2-[6-[[amino-[(Z)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine |

InChI |

InChI=1S/C22H30Cl2N10/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34) |

Clé InChI |

GHXZTYHSJHQHIJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |

SMILES isomérique |

C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)/N=C(/N)\NC2=CC=C(C=C2)Cl)N)/N)Cl |

SMILES canonique |

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |

Apparence |

Solid powder |

Color/Form |

Crystals from methanol Solid |

melting_point |

134 °C |

Key on ui other cas no. |

55-56-1 3697-42-5 |

Description physique |

Crystals from methanol; [HSDB] Solid |

Pictogrammes |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

Stable under ambient warehouse conditions to moisture and simulated sunlight. /Chlorhexidine diacetate/ Stable under recommended storage conditions. |

Solubilité |

MW: 578.38; crystals; decomposes 260-262 °C. Solubility in water at 20 °C: 0.06 g/100 mL /Chlorhexidine dihydrochloride/ Solubility in water at 20 °C: >50% /Chlorhexidine d-digluconate/ In water, 800 mg/L at 20 °C 2.61e-02 g/L |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Acetate, Chlorhexidine Chlorhexidine Chlorhexidine Acetate Chlorhexidine Hydrochloride Hydrochloride, Chlorhexidine MK 412A MK-412A MK412A Novalsan Sebidin A Tubulicid |

Pression de vapeur |

1.98X10-14 mm Hg at 25 °C (est) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Chlorhexidine is a cationic bisbiguanide that interacts with negatively charged bacterial cell walls. [] At lower concentrations, this compound disrupts the cell membrane, leading to leakage of intracellular components and bacteriostatic effects. At higher concentrations, it causes rapid cell death (bactericidal effect). [, ]

A: Primarily, this compound targets the bacterial cell wall by interacting with negatively charged phosphate groups. [, ] This interaction disrupts the cell membrane's integrity, causing leakage of intracellular components and ultimately cell death. [, ] Research suggests this compound may also impact other cellular processes like cell wall synthesis, but further investigation is needed. []

ANone: this compound is a symmetrical molecule with the molecular formula C22H30Cl2N10 and a molecular weight of 505.45 g/mol.

ANone: While the provided research papers don't delve into specific spectroscopic details, this compound's structure can be analyzed using techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to obtain detailed structural information.

A: this compound's positive charge allows it to bind to negatively charged molecules like phosphate, present in hydroxyapatite. [] This binding can lead to the release of small amounts of calcium from dentin. []

A: One study found that disinfecting alginate impressions with this compound for 10 minutes did not cause significant dimensional changes, suggesting good material compatibility. []

ANone: The provided research focuses on this compound's antimicrobial activity. Its catalytic properties and related applications are not discussed in these papers.

ANone: The provided research primarily focuses on in vitro and in vivo studies of this compound. While computational methods like QSAR could be employed to study its structure-activity relationship, these studies are not detailed in the provided papers.

A: Research indicates that this compound exhibits concentration-dependent antimicrobial activity. [, ] At lower concentrations, it primarily acts as a bacteriostatic agent, disrupting the cell membrane and causing leakage. At higher concentrations, it displays a rapid bactericidal effect, leading to cell death. [, ]

A: Research suggests that incorporating zinc acetate in this compound-containing dentifrices aims to minimize extrinsic tooth staining, a common side effect of this compound. [] While the combination might not completely eliminate staining, studies show it can reduce the intensity compared to this compound alone. []

ANone: The provided research primarily focuses on the clinical and microbiological aspects of this compound. While compliance with SHE regulations is crucial during its manufacturing and use, these regulations are not the focus of the provided papers.

ANone: The provided research primarily emphasizes the local effects of this compound, particularly in the oral cavity and on the skin. While understanding its ADME properties is crucial for systemic applications, the provided papers focus on its topical use and don't delve into detailed PK/PD analyses.

A: A randomized controlled trial demonstrated that preoperative skin cleansing with this compound-alcohol was significantly more effective in reducing surgical site infections than povidone-iodine. [] This finding highlights this compound's efficacy as a pre-surgical antiseptic.

A: While this compound has been used extensively, there are growing concerns about emerging resistance. Studies have reported elevated MICs for this compound in some MRSA isolates, particularly those carrying specific resistance plasmids. [, , ]

A: Research indicates a potential link between this compound exposure and the presence of qac genes, which confer resistance to quaternary ammonium compounds (QACs). [] This finding suggests a possibility of cross-resistance between this compound and QACs, necessitating further investigation.

A: While generally safe, this compound use, particularly in oral rinses, can cause side effects like altered taste sensation, tooth staining, and oral mucosal irritation. [, , ]

A: One study found that high concentrations of this compound used as a mouthwash after oral surgery involving bone exposure could delay wound healing in rats. [] This finding suggests a potential negative impact on wound healing under specific conditions.

A: Researchers are exploring liposomal formulations of this compound to enhance its penetration into dentinal tubules. [] One study showed that liposomal this compound achieved higher penetration compared to a plain this compound solution, suggesting a promising approach for targeted drug delivery in endodontics. []

A: Common methods include agar well diffusion, minimum inhibitory concentration (MIC) determination, and minimum bactericidal concentration (MBC) determination. [, , , , ]

A: High-performance liquid chromatography (HPLC) is a valuable technique to measure the amount of this compound retained on dentin surfaces after different treatment protocols. [] This analysis helps understand the substantivity and potential long-term antimicrobial effects of this compound.

ANone: The provided research predominantly focuses on clinical and in vitro applications of this compound. While assessing its environmental impact and degradation pathways is important, these aspects are not covered in the provided papers.

A: Studies using ethyl cellulose-based sustained-release devices for this compound in periodontal pockets demonstrate the influence of formulation on drug release and efficacy. [] Different formulations achieved varying release kinetics, impacting the duration of action and ultimately influencing treatment outcomes. []

ANone: While the provided research papers mention analytical techniques like HPLC, they don't delve into the specific validation parameters used.

ANone: While quality control is paramount in manufacturing this compound-containing products, the provided research focuses on its clinical applications and doesn't discuss specific quality control measures.

ANone: The provided research primarily focuses on this compound's antimicrobial effects and doesn't delve into its immunogenicity or potential to elicit immunological responses.

ANone: While biocompatibility is a crucial aspect of this compound, especially for long-term use, the provided research primarily focuses on its short-term efficacy and doesn't delve into detailed biocompatibility or biodegradability studies.

A: Research suggests that herbal mixes and cranberry mouthrinses demonstrate antimicrobial effects against common oral pathogens like S. mutans, L. fermentum, and L. casei. [] These natural alternatives show promise as potential substitutes for this compound, warranting further investigation.

A: this compound has been a mainstay in infection control since the mid-20th century. Its use as an oral antiseptic gained prominence, with research demonstrating its efficacy in reducing plaque and gingivitis. [, ] The development of various formulations, including mouthwashes, gels, and sustained-release devices, marks significant milestones in expanding its clinical applications. []

A: Research suggests that combining this compound with other antimicrobials can have synergistic effects. For example, one study found that a combination of this compound and hydrogen peroxide resulted in significantly better short-term plaque inhibition compared to this compound alone. [] Another study showed that combining this compound with amoxicillin/clavulanic acid led to a significant reduction in alveolar osteitis after tooth extraction. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.